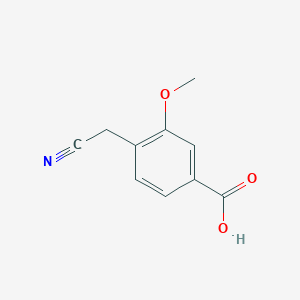

4-(Cyanomethyl)-3-methoxybenzoic acid

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(cyanomethyl)-3-methoxybenzoic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) |

InChI Key |

GEPMYERTKUFINI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups (EWGs): The cyanomethyl group in 4-(cyanomethyl)-3-methoxybenzoic acid increases acidity (pKa ~2.5–3.0) compared to methyl or methoxy substituents . Nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups in analogs (e.g., 3-methoxy-4-nitrobenzoic acid) further lower pKa due to stronger EWG effects .

- Electron-Donating Groups (EDGs):

Solubility and Stability

- Hydrophilic Modifications:

- Thermal Stability: Cyanomethyl and nitro substituents may reduce thermal stability compared to methoxy or methyl analogs, limiting high-temperature applications .

Q & A

Q. What are the recommended synthetic routes for 4-(Cyanomethyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzoic acid core. For example:

Cyanomethyl Group Introduction : React 3-methoxybenzoic acid with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) to install the cyanomethyl group via nucleophilic substitution .

Protection/Deprotection : Use acetyl or benzyl groups to protect reactive sites during intermediate steps, followed by acidic hydrolysis (e.g., HCl/EtOH) to regenerate the carboxylic acid .

- Critical Factors : Temperature (>80°C accelerates substitution) and solvent polarity (DMF enhances nucleophilicity). Purity is optimized via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Cyanomethyl)-3-methoxybenzoic acid and its intermediates?

- Methodological Answer :

- FT-IR : Confirm the presence of the cyanomethyl group (C≡N stretch at ~2240 cm⁻¹) and methoxy group (C-O-C stretch at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm) and cyanomethyl carbons (δ ~120 ppm for CN). Aromatic protons show splitting patterns dependent on substitution .

- HPLC-MS : Monitor reaction progress and quantify impurities using C18 columns (ACN/water + 0.1% formic acid) .

Q. How does the cyanomethyl group influence the compound’s solubility and reactivity compared to other benzoic acid derivatives?

- Methodological Answer :

- Solubility : The polar cyanomethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces solubility in non-polar solvents (e.g., hexane).

- Reactivity : The electron-withdrawing cyanomethyl group activates the aromatic ring for electrophilic substitution at the ortho/para positions. This contrasts with methoxy-substituted derivatives, where the electron-donating methoxy group directs substitution to the meta position .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of 4-(Cyanomethyl)-3-methoxybenzoic acid?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to determine electrostatic potential surfaces, highlighting nucleophilic (methoxy oxygen) and electrophilic (cyanomethyl carbon) sites .

- Docking Studies : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2). The methoxy group may form hydrogen bonds with Ser530, while the cyanomethyl group engages in hydrophobic interactions with Val349 .

Q. What strategies resolve contradictions in thermal stability data for 4-(Cyanomethyl)-3-methoxybenzoic acid under varying experimental conditions?

- Methodological Answer :

- TGA/DSC Analysis : Perform under inert (N₂) vs. oxidative (O₂) atmospheres. Decomposition onset temperatures may vary due to oxidative cleavage of the cyanomethyl group above 200°C .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition, identifying dominant degradation pathways (e.g., decarboxylation vs. nitrile hydrolysis) .

Q. How can regioselective functionalization of 4-(Cyanomethyl)-3-methoxybenzoic acid be achieved for targeted drug design?

- Methodological Answer :

- Directed Ortho-Metalation : Use LiTMP to deprotonate the position para to the methoxy group, enabling introduction of halides or aryl groups .

- Enzyme-Targeted Modifications : Conjugate the carboxylic acid with amino acids (e.g., glycine) via EDC/HOBt coupling to enhance bioavailability for CNS targets .

Q. What analytical challenges arise when distinguishing 4-(Cyanomethyl)-3-methoxybenzoic acid from its methyl ester or amide derivatives?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a gradient elution (ACN/water, 10% → 90% ACN over 20 min) to resolve esters (shorter retention) from the free acid .

- Mass Spectrometry : Identify ester derivatives via characteristic [M+Na]⁺ adducts and neutral loss of methanol (Δm/z = 32) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.